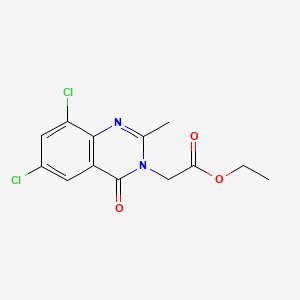
3(4H)-Quinazolineacetic acid, 6,8-dichloro-2-methyl-4-oxo-, ethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3(4H)-Quinazolineacetic acid, 6,8-dichloro-2-methyl-4-oxo-, ethyl ester is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its quinazoline core, which is a bicyclic structure consisting of a benzene ring fused to a pyrimidine ring. The presence of chlorine atoms and an ethyl ester group further enhances its chemical properties and potential reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3(4H)-Quinazolineacetic acid, 6,8-dichloro-2-methyl-4-oxo-, ethyl ester typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate precursors such as anthranilic acid derivatives and formamide.
Introduction of Chlorine Atoms: Chlorination of the quinazoline core can be achieved using reagents like thionyl chloride or phosphorus pentachloride under controlled conditions.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
3(4H)-Quinazolineacetic acid, 6,8-dichloro-2-methyl-4-oxo-, ethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding quinazoline derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced quinazoline derivatives.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Quinazoline derivatives with additional oxygen-containing functional groups.
Reduction: Reduced quinazoline derivatives with hydrogen atoms replacing the chlorine atoms.
Substitution: Quinazoline derivatives with various functional groups replacing the chlorine atoms.
Applications De Recherche Scientifique
3(4H)-Quinazolineacetic acid, 6,8-dichloro-2-methyl-4-oxo-, ethyl ester has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3(4H)-Quinazolineacetic acid, 6,8-dichloro-2-methyl-4-oxo-, ethyl ester involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
Quinazolineacetic acid derivatives: Compounds with similar quinazoline cores but different substituents.
Chlorinated quinazoline derivatives: Compounds with chlorine atoms at different positions on the quinazoline core.
Ethyl ester derivatives: Compounds with ethyl ester groups attached to different core structures.
Uniqueness
3(4H)-Quinazolineacetic acid, 6,8-dichloro-2-methyl-4-oxo-, ethyl ester is unique due to the specific combination of its quinazoline core, chlorine atoms, and ethyl ester group. This combination imparts distinct chemical properties and potential reactivity, making it a valuable compound for various scientific research applications.
Propriétés
Numéro CAS |
40889-51-8 |
|---|---|
Formule moléculaire |
C13H12Cl2N2O3 |
Poids moléculaire |
315.15 g/mol |
Nom IUPAC |
ethyl 2-(6,8-dichloro-2-methyl-4-oxoquinazolin-3-yl)acetate |
InChI |
InChI=1S/C13H12Cl2N2O3/c1-3-20-11(18)6-17-7(2)16-12-9(13(17)19)4-8(14)5-10(12)15/h4-5H,3,6H2,1-2H3 |
Clé InChI |
NCYTZCGBTBEVTP-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)CN1C(=NC2=C(C1=O)C=C(C=C2Cl)Cl)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


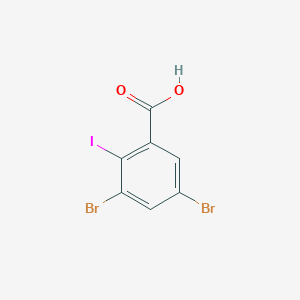
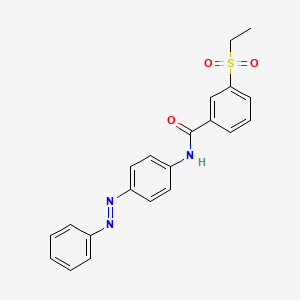

![2-[[2-(4-Methylpiperazin-1-yl)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]propanedinitrile](/img/structure/B14150825.png)
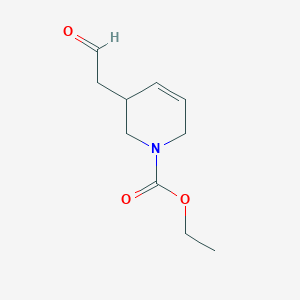
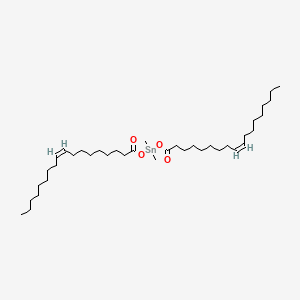


![N-(4-Amino-3-hydroxyphenyl)-2-[2,4-bis(1,1-dimethylpropyl)phenoxy]hexanamide](/img/structure/B14150877.png)

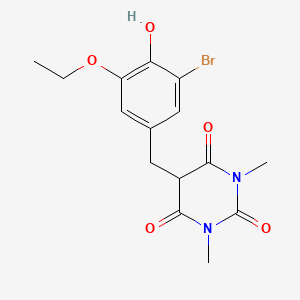
![7a-Hydroxy-7-[(morpholin-4-yl)methyl]hexahydro-3H-pyrrolizin-3-one](/img/structure/B14150905.png)

![N-[3-(Methylamino)propyl]octadecanamide](/img/structure/B14150910.png)
